molecular formula C11H11N3S B1597570 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 4335-34-6

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No. B1597570
CAS RN: 4335-34-6
M. Wt: 217.29 g/mol
InChI Key: JYDVTSQQZMZVDH-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a compound with the CAS Number: 4335-34-6 . It has a molecular weight of 217.29 and its IUPAC name is 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes the compound , has been explored in various studies . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2 . Unfortunately, there is limited information available on the detailed molecular structure of this compound.


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, such as “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline”, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic and Anti-inflammatory Applications

Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . This suggests that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could potentially be used in the development of new pain relief and anti-inflammatory medications.

Antimicrobial Applications

Thiazole derivatives have shown antimicrobial activity . This indicates that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could be used in the development of new antimicrobial drugs to combat various bacterial infections.

Antifungal Applications

Thiazole compounds have demonstrated antifungal properties . This suggests that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could potentially be used in the development of new antifungal medications.

Antiviral Applications

Thiazole derivatives have been found to exhibit antiviral activity . This indicates that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could potentially be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Applications

Thiazole compounds have shown antitumor or cytotoxic properties . This suggests that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could potentially be used in the development of new cancer treatments .

Neuroprotective Applications

Thiazole derivatives have demonstrated neuroprotective properties . This indicates that “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” could potentially be used in the treatment of neurodegenerative diseases .

Applications in Treating Chagas Disease

Nitroimidazothiazoles, a class of compounds related to “4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline”, have shown promising activity against Chagas disease . This suggests potential applications of this compound in the development of new treatments for this disease.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available literature, derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

The NMR spectrum data provides further insight into its chemical properties .

Future Directions

The interest toward these compounds has been reflected by a number of synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests potential future directions in the research and application of these compounds.

properties

IUPAC Name

4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDVTSQQZMZVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380653
Record name 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

CAS RN

4335-34-6
Record name 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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